1-benzyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
This compound is a synthetic carboxamide-linked pyridopyrrolopyrimidine derivative characterized by a benzyl group at the N-1 position and a methyl group at position 9 of the fused heterocyclic core. Its molecular formula is C20H18N4O2 (MW: 346.39 g/mol), with a logP of 2.47, indicating moderate lipophilicity . The compound is synthesized via hydrolysis of methyl ester intermediates (e.g., 17, 18) followed by CDI-mediated condensation with aniline derivatives, yielding diverse N-aryl carboxamides .
Properties
IUPAC Name |
6-benzyl-N,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13-7-6-10-23-17(13)22-18-15(20(23)26)11-16(19(25)21-2)24(18)12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFUFXQHZUOEFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolo[2,3-d]pyrimidine core. One common approach is the condensation of appropriate precursors, such as benzylamine and dimethylaminopyrimidinone, under controlled conditions. The reaction is often carried out in the presence of a strong base, such as potassium tert-butoxide, and a suitable solvent, like dimethylformamide (DMF), to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. Advanced techniques, such as microwave-assisted synthesis, can also be employed to reduce reaction times and improve product purity. Additionally, purification methods, such as recrystallization or column chromatography, are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against coronaviruses. In vitro investigations have shown that derivatives of this compound can inhibit the main protease (M) of SARS-CoV-2 with significant efficacy.
Case Study: Antiviral Activity Against SARS-CoV-2
- Study Findings : Derivatives exhibited over 90% inhibition of viral replication at specific concentrations while maintaining low cytotoxicity levels on host cells.
- Mechanism : The binding affinity to the viral protease is facilitated through multiple hydrogen bonding interactions with critical amino acids in the active site.
Data Table: Antiviral Efficacy
| Compound Derivative | Viral Replication Inhibition (%) | Cytotoxicity (IC50) |
|---|---|---|
| 1-benzyl derivative | >90% | >100 µM |
| 4-bromo derivative | >85% | >80 µM |
Anticancer Applications
The anticancer potential of 1-benzyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has also been explored extensively. Various derivatives have shown promising results against different cancer cell lines.
Case Study: Cytotoxicity Against Tumor Cell Lines
- Cell Lines Tested : Human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells.
- Results : Compounds demonstrated varying degrees of cytotoxic activity with IC50 values indicating effective inhibition of cell growth.
Data Table: Cytotoxic Activity
| Compound Derivative | IC50 (µmol/L) NCI-H460 | IC50 (µmol/L) HepG2 | IC50 (µmol/L) HCT-116 |
|---|---|---|---|
| 5a | 3.61 | 3.14 | 4.20 |
| 5d | 3.04 | 3.20 | 3.38 |
| Control (Doxorubicin) | 0.5 | 0.6 | 0.7 |
Antimicrobial Applications
In addition to its antiviral and anticancer properties, the compound has demonstrated notable antimicrobial activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Methodology : Disc diffusion method was used to assess antimicrobial activity; compounds showed good efficacy compared to standard antibiotics.
Data Table: Antimicrobial Activity
| Compound Derivative | Zone of Inhibition (mm) S. aureus | Zone of Inhibition (mm) E. coli |
|---|---|---|
| Compound A | 15 | 12 |
| Compound B | 18 | 14 |
| Control (Ampicillin) | 20 | 17 |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs occur at the N-1 substituent, carboxamide aryl group, and methyl substitution on the pyridopyrimidine core. These modifications significantly alter physicochemical and pharmacological profiles:
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Bioisosteric Effects: The pyridopyrimidine core mimics 4-hydroxyquinolin-2-one, enabling analgesic activity .
- Substituent Impact: N-1 Benzyl Group: Enhances lipophilicity and π-π stacking with aromatic residues in target proteins .
- Pharmacokinetic Considerations : Higher logP values (e.g., 2.47 vs. 1.24 in ) correlate with increased membrane permeability but may reduce aqueous solubility .
Biological Activity
1-benzyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Synthesis
The compound belongs to the class of pyrrolopyrimidine derivatives characterized by a unique structural framework that includes multiple nitrogen atoms. This configuration is crucial for its biological activity. The synthesis of this compound typically involves several steps, including:
-
Formation of Pyrido-Pyrrolo Framework :
- Starting from appropriate precursors such as 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives.
- Utilization of condensation reactions with aniline derivatives in the presence of coupling agents like 1,1′-carbonyldiimidazole (CDI) and acetonitrile.
-
Purification and Characterization :
- The final product is purified using methods such as recrystallization or chromatography.
- Characterization techniques include NMR spectroscopy and mass spectrometry to confirm the structure.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory activity, particularly against cyclin-dependent kinases (CDKs). CDKs are essential for cell cycle regulation, and their inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. The mechanism of action involves binding to the active site of CDK2, thereby preventing the phosphorylation of target proteins.
Antiviral Properties
Recent studies have highlighted the antiviral potential of derivatives within this compound class against SARS-CoV-2. In vitro assays demonstrated that certain derivatives effectively inhibit viral replication with minimal cytotoxic effects on host cells. For example, a study reported that specific pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives exhibited over 90% inhibition of viral growth at varying concentrations without significant toxicity to Vero cells .
Anti-inflammatory Activity
Compounds like this compound have also been evaluated for anti-inflammatory properties. In vitro tests showed potent inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs such as celecoxib .
Case Study 1: Anticancer Activity
A study focused on the anticancer potential of various pyrrolopyrimidine derivatives found that certain compounds significantly inhibited cancer cell lines in vitro. The results indicated a strong correlation between structural modifications and enhanced biological activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 5.0 |
| B | HeLa | 3.5 |
| C | A549 | 4.0 |
Case Study 2: Antiviral Efficacy
In a screening for antiviral efficacy against COVID-19, several derivatives were tested in Vero cells:
| Derivative | Viral Inhibition (%) | Cytotoxicity (CC50 µM) |
|---|---|---|
| D | 92 | >100 |
| E | 88 | >100 |
| F | 90 | >100 |
These results suggest promising antiviral activity with low cytotoxicity .
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?
The compound is synthesized via multi-step organic reactions. A typical approach involves:
- Step 1 : Condensation of pyrido-pyrimidine precursors (e.g., 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde) with alkyl glycinate derivatives in methanol at room temperature, catalyzed by triethylamine .
- Step 2 : Cyclization under basic conditions (e.g., sodium methoxide in methanol) followed by acidification to precipitate intermediates .
- Step 3 : Functionalization via nucleophilic substitution to introduce benzyl and methyl groups. Key factors : Solvent polarity (methanol vs. DMF), temperature (room temp vs. 50–60°C), and catalyst choice (triethylamine vs. sodium methoxide) critically affect yields (e.g., 53–62% for similar derivatives) .
Q. How is the molecular structure characterized using spectroscopic techniques?
Structural confirmation relies on:
- 1H NMR : Aromatic protons in the pyrido-pyrimidine core appear as distinct signals (e.g., δ 7.07–8.84 ppm for pyrido protons; δ 3.94 ppm for methyl groups) .
- 13C NMR : Key signals include carbonyl carbons (δ 161.9–170 ppm) and heterocyclic carbons (δ 101–154 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 258.0 [M+H]+) and elemental analysis (C, H, N within ±0.05% of theoretical values) validate purity .
Q. What biological activities are associated with structural analogs of this compound?
Pyrido-pyrimidine derivatives exhibit:
- Anti-cancer activity : Inhibition of kinases (e.g., EGFR, VEGFR) via competitive binding to ATP pockets .
- Anti-inflammatory effects : Modulation of COX-2 or NF-κB pathways in preclinical models .
- Bioisosterism : The pyrido-pyrimidine core mimics 4-hydroxyquinolin-2-one in binding to analgesic targets, suggesting potential pain management applications .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and predict reactivity?
State-of-the-art methods include:
- Quantum chemical calculations : Density Functional Theory (DFT) predicts transition states and intermediates, reducing trial-and-error in reaction design .
- Machine learning : Models trained on reaction databases identify optimal solvent/catalyst combinations (e.g., methanol/triethylamine for condensation steps) .
- Reaction path sampling : Algorithms explore energy landscapes to prioritize high-yield pathways (e.g., cyclization at 50°C vs. room temperature) .
Q. What strategies resolve contradictory bioactivity data across studies?
Contradictions may arise from:
- Impurity profiles : Use HPLC-MS (>95% purity threshold) to rule out byproducts .
- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for off-target effects (e.g., kinase panel screening) .
- Structural analogs : Compare substituent effects (e.g., benzyl vs. phenethyl groups) to isolate pharmacophores .
Q. How is stability assessed under physiological or storage conditions?
Methodologies include:
- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H2O2) conditions, monitoring degradation via LC-MS .
- Thermal analysis : Differential Scanning Calorimetry (DSC) identifies melting points (e.g., 243–283°C for analogs) and phase transitions .
- Long-term storage : Assess hygroscopicity and photostability in amber vials at 4°C vs. 25°C .
Q. What challenges exist in establishing structure-activity relationships (SAR) for this compound?
Key challenges:
- Stereoelectronic effects : Subtle substituent changes (e.g., methoxy vs. ethoxy groups) alter binding affinity unpredictably .
- Solubility limitations : Hydrophobic cores (logP >3) require formulation optimization (e.g., PEGylation or salt formation) .
- Off-target interactions : Use proteome-wide profiling (e.g., CETSA or thermal shift assays) to validate target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
